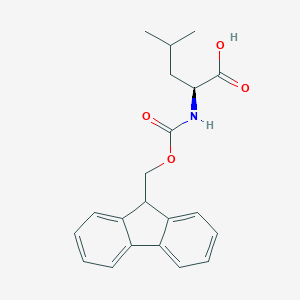

Fmoc-L-beta-homoleucine

Übersicht

Beschreibung

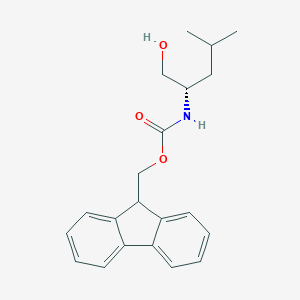

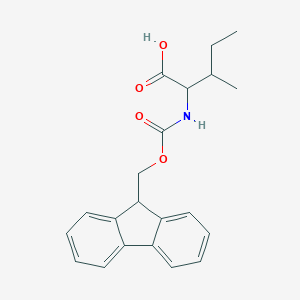

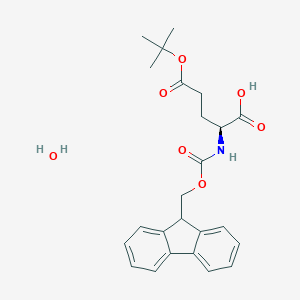

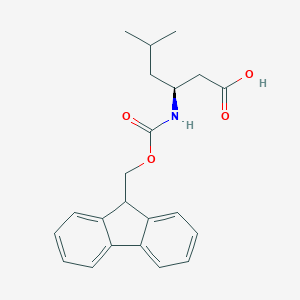

Fmoc-L-beta-homoleucine is a chemical compound with the molecular formula C22H25NO4 . It is also known by other names such as Fmoc-beta-Holeu-OH, (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, and (S)-3-(Fmoc-amino)-5-methylhexanoic acid . The molecular weight of this compound is 367.4 g/mol .

Synthesis Analysis

Fmoc-L-beta-homoleucine is synthesized using standard Fmoc chemistry . The process involves multiple steps including deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .

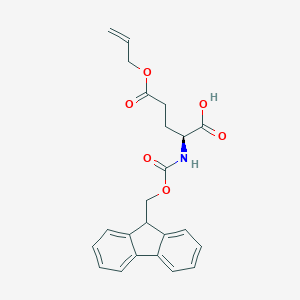

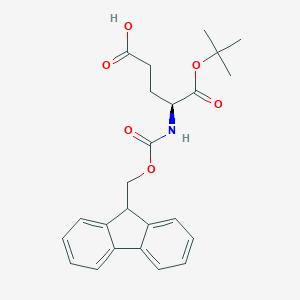

Molecular Structure Analysis

The IUPAC name for Fmoc-L-beta-homoleucine is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid . The InChI representation of the molecule is InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 . The Canonical SMILES representation is CC©CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Physical And Chemical Properties Analysis

Fmoc-L-beta-homoleucine has a molecular weight of 367.4 g/mol . The compound has a computed XLogP3-AA value of 4.3 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-L-beta-homoleucine is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid . The Fmoc group is commonly used in solid-phase peptide synthesis. It serves as a protective group for the amino group during the synthesis process, preventing unwanted side reactions. After the peptide chain is assembled, the Fmoc group can be removed under mild conditions without affecting the peptide chain .

Drug Discovery

Fmoc-L-beta-homoleucine can be used in the discovery and development of new drugs. It can be incorporated into peptide sequences to modify their properties, potentially enhancing their therapeutic efficacy. For example, it could be used to increase the lipophilicity of a peptide drug, improving its ability to cross cell membranes .

Tissue Engineering

Fmoc-L-beta-homoleucine can be used in the field of tissue engineering. For instance, it has been used in the synthesis of self-assembling peptide hydrogels . These hydrogels can mimic the natural extracellular matrix, providing a supportive environment for cell growth. This makes them useful for applications such as wound healing and tissue regeneration .

Biomedical Applications

Fmoc-L-beta-homoleucine-based hydrogels have potential biomedical applications. For example, they can be used as drug delivery systems, providing a controlled release of therapeutic agents . They could also be used in diagnostic tools for imaging .

Bioprinting

Fmoc-L-beta-homoleucine can be used in bioprinting applications. The self-assembling peptide hydrogels it forms can serve as bioinks, allowing the creation of complex, three-dimensional biological structures .

Research Use

Fmoc-L-beta-homoleucine is primarily used for research purposes. It is used in laboratories to study various biological and chemical processes .

Safety and Hazards

The safety data sheet for Fmoc-L-beta-homoleucine suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Zukünftige Richtungen

Peptide drug discovery, which often involves compounds like Fmoc-L-beta-homoleucine, has shown a resurgence since 2000 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . This suggests that Fmoc-L-beta-homoleucine and similar compounds may have significant roles to play in future biomedical research and drug discovery .

Wirkmechanismus

Target of Action

Fmoc-L-beta-homoleucine, also known as Fmoc-beta-Holeu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amine groups present in amino acids .

Mode of Action

Fmoc-L-beta-homoleucine acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .

Biochemical Pathways

The specific biochemical pathways affected by Fmoc-L-beta-homoleucine are those involved in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis .

Result of Action

The primary result of Fmoc-L-beta-homoleucine’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, Fmoc-L-beta-homoleucine allows for the selective addition of amino acids, thereby facilitating the creation of specific peptide sequences .

Action Environment

The action of Fmoc-L-beta-homoleucine is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-L-beta-homoleucine.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSABQQLLRFIJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375815 | |

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-beta-homoleucine | |

CAS RN |

193887-44-4 | |

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.